molecular formula C10H10ClN3OS B13943571 4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine

4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine

Cat. No.: B13943571
M. Wt: 255.72 g/mol
InChI Key: KHANIWBUYRMAGE-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines a thiazole ring with a pyridine ring, and is substituted with a chlorine atom and a morpholine group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.

Preparation Methods

The synthesis of 6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine typically involves multiple steps, starting from commercially available substances. One common synthetic route involves the cyclization of a pyridine derivative with a thiazole precursor. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the thiazolo[4,5-c]pyridine core . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its interactions with various biological targets.

    Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K).

    Industry: In the industrial sector, the compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. One of the primary targets is phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular signaling pathways. The compound inhibits PI3K by binding to its active site, thereby preventing the enzyme from phosphorylating its substrates. This inhibition disrupts downstream signaling pathways, leading to various cellular effects, including reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of 6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine lies in its specific combination of functional groups and its potent inhibitory activity against PI3K. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H10ClN3OS

Molecular Weight

255.72 g/mol

IUPAC Name

4-(6-chloro-[1,3]thiazolo[4,5-c]pyridin-2-yl)morpholine

InChI

InChI=1S/C10H10ClN3OS/c11-9-5-8-7(6-12-9)13-10(16-8)14-1-3-15-4-2-14/h5-6H,1-4H2

InChI Key

KHANIWBUYRMAGE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=CN=C(C=C3S2)Cl

Origin of Product

United States

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